![molecular formula C11H9BrF3NO B2755691 3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 69949-67-3](/img/structure/B2755691.png)

3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

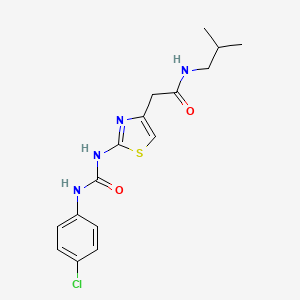

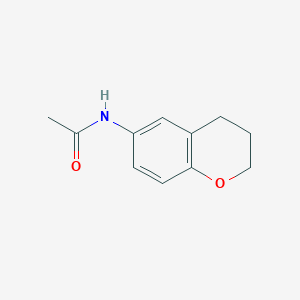

“3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one” is a chemical compound with the molecular weight of 308.1 . It has the IUPAC name of 3-bromo-1-[2-(trifluoromethyl)phenyl]-2-pyrrolidinone .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrrolidine, a similar compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H9BrF3NO/c12-8-5-6-16(10(8)17)9-4-2-1-3-7(9)11(13,14)15/h1-4,8H,5-6H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 308.1 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Catalytic Asymmetric Bromocyclization

Feng Chen, C. Tan, and Y. Yeung (2013) demonstrated a catalytic asymmetric bromocyclization of trisubstituted olefinic amides using a C(2)-symmetric mannitol-derived cyclic selenium catalyst. The resultant enantioenriched pyrrolidine products contained two stereogenic centers, highlighting the potential of 3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one in catalyzing significant chemical transformations (Chen, Tan, & Yeung, 2013).

Room Temperature Copper(I) Mediated Cyclisations

A. Clark and colleagues (1999) explored the use of bromo-enamides, like this compound, in copper(I) mediated cyclisations at room temperature. This method efficiently produced unsaturated pyrrolidinones, demonstrating the compound's utility in organic synthesis (Clark et al., 1999).

Synthesis of Biologically Active Compounds

Linxiao Wang and colleagues (2016) highlighted the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from compounds like this compound. This synthesis process is vital for creating many biologically active compounds, indicating its significance in pharmaceutical research (Wang et al., 2016).

Photophysical Properties of Bromo Re(I) Complex

Zhenjun Si and colleagues (2009) conducted a study on the effect of the pyrrole moiety on the photophysical properties of bromo rhenium(I) carbonyl complexes. This research demonstrates the applicability of this compound in studying the properties of complex organometallic compounds (Si, Li, Li, & Zhang, 2009).

Synthesis of Antibiotics and Bioactive Compounds

J. Muchowski and R. Naef (1984) discussed the synthesis of antibiotics like verrucarin E using 3-lithiopyrroles derived from compounds such as this compound. This shows the compound's relevance in creating vital medical and biological products (Muchowski & Naef, 1984).

Propriétés

IUPAC Name |

3-bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF3NO/c12-9-4-5-16(10(9)17)8-3-1-2-7(6-8)11(13,14)15/h1-3,6,9H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWCCKYAGCRWTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-Tert-butylphenyl)cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2755609.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2755611.png)

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2755613.png)

![4-(morpholinosulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2755619.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2755623.png)

![3-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2755626.png)

![2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2755629.png)